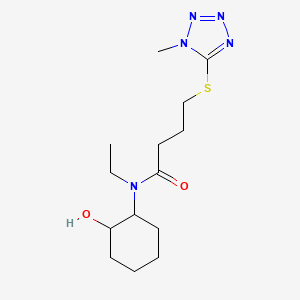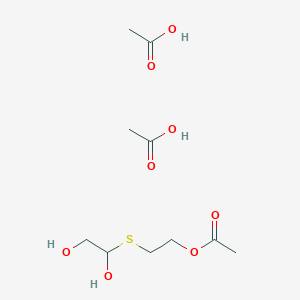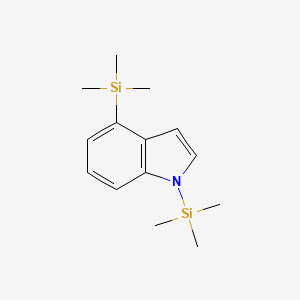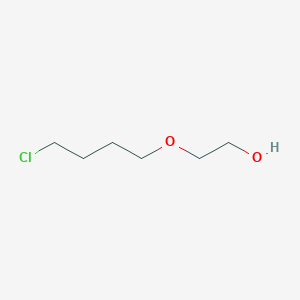
2-(4-Chlorobutoxy)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorobutoxy)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethane chain, which is further connected to a 4-chlorobutoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutoxy)ethan-1-ol typically involves the reaction of 4-chlorobutanol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Reactants: 4-chlorobutanol and ethylene oxide.
Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Solvent: An aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Conditions: The reaction is carried out at elevated temperatures (around 60-80°C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, higher yields, and improved safety. The process involves:
Reactant Feed: Continuous feeding of 4-chlorobutanol and ethylene oxide into the reactor.
Catalyst: Use of a solid base catalyst to facilitate the reaction.
Temperature Control: Maintaining a consistent reaction temperature using heat exchangers.
Product Isolation: Separation of the product from the reaction mixture using distillation or extraction techniques.
化学反应分析
Types of Reactions
2-(4-Chlorobutoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The chlorobutoxy group can be reduced to a butoxy group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH₃), or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 2-(4-chlorobutoxy)acetaldehyde or 2-(4-chlorobutoxy)acetic acid.
Reduction: Formation of 2-(butoxy)ethan-1-ol.
Substitution: Formation of 2-(4-hydroxybutoxy)ethan-1-ol, 2-(4-aminobutoxy)ethan-1-ol, or 2-(4-mercaptobutoxy)ethan-1-ol.
科学研究应用
2-(4-Chlorobutoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
作用机制
The mechanism of action of 2-(4-Chlorobutoxy)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorobutoxy group can participate in hydrophobic interactions. These interactions can affect the compound’s solubility, reactivity, and overall biological activity.
相似化合物的比较
Similar Compounds
2-(4-Bromobutoxy)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylbutoxy)ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
2-(4-Hydroxybutoxy)ethan-1-ol: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
2-(4-Chlorobutoxy)ethan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for forming halogen bonds. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
78450-84-7 |
|---|---|
分子式 |
C6H13ClO2 |
分子量 |
152.62 g/mol |
IUPAC 名称 |
2-(4-chlorobutoxy)ethanol |
InChI |
InChI=1S/C6H13ClO2/c7-3-1-2-5-9-6-4-8/h8H,1-6H2 |
InChI 键 |
FHEXEAKEQHBHKR-UHFFFAOYSA-N |
规范 SMILES |
C(CCCl)COCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


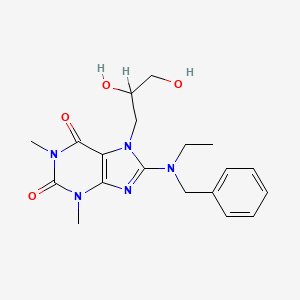
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
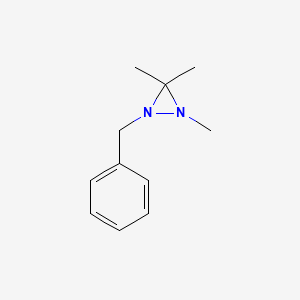
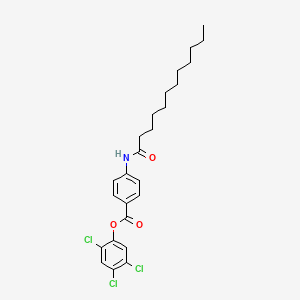

![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
